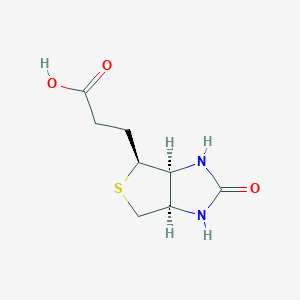

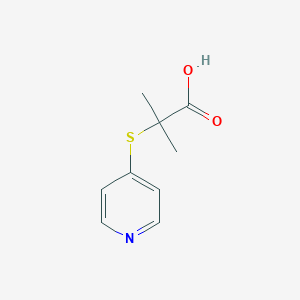

Boc-(S)-2-Amino-5-methylhex-4-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-protected amino acids are commonly used in peptide synthesis. The Boc group serves as a protective group for the amino group during peptide bond formation. It is stable towards most nucleophiles and bases .

Synthesis Analysis

The Boc group is typically introduced to the amino acid by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .

Molecular Structure Analysis

The Boc group consists of a carbonyl group bonded to an oxygen atom, which is bonded to a tert-butyl group . This structure allows it to effectively block the reactivity of the amino group during peptide synthesis .

Chemical Reactions Analysis

Boc-protected amines are unreactive to most bases and nucleophiles, allowing for selective reactions to occur elsewhere on the molecule . The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids can vary widely depending on the specific amino acid .

Applications De Recherche Scientifique

Green Chemistry and Eco-Friendly Synthesis

Application Summary

“Boc-(S)-2-Amino-5-methylhex-4-enoic acid” is used in the field of green chemistry and eco-friendly synthesis . It is involved in the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Method of Application

The compound is used in catalyst and solvent-free media under mild reaction conditions . The products of this process are confirmed by 1H, 13C NMR, and IR spectroscopy .

Results and Outcomes

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . It provides an almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Deprotection of N-Boc Derivatives

Application Summary

“Boc-(S)-2-Amino-5-methylhex-4-enoic acid” is also used in the deprotection of N-Boc derivatives . This process is important in synthetic organic chemistry as well as in peptide synthesis .

Method of Application

An efficient and sustainable method for N-Boc deprotection is described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

Results and Outcomes

The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Protection of Amino Groups

Application Summary

“Boc-(S)-2-Amino-5-methylhex-4-enoic acid” is used in the protection of amino groups . This process is crucial in organic synthesis as it allows for the selective reaction of certain parts of a molecule while leaving others unaffected .

Method of Application

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .

Results and Outcomes

The Boc group is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

Peptide and Protein Science

Application Summary

“Boc-(S)-2-Amino-5-methylhex-4-enoic acid” is used in peptide and protein science . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

Method of Application

Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Results and Outcomes

These strategies have enabled the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . They have also facilitated peptide/protein labelling in vitro and in vivo .

Oxygen-Enhanced Combustion for Chemicals

Application Summary

“Boc-(S)-2-Amino-5-methylhex-4-enoic acid” is used in the field of chemical manufacturing, specifically in oxygen-enhanced combustion . This process is crucial in increasing the amount of hydrogen or carbon monoxide produced from a steam methane reformer .

Method of Application

The compound is used in process heaters that are a manufacturing bottleneck . BOC has developed an oxygen-enhanced combustion technology that can increase the amount of hydrogen or carbon monoxide produced from a steam methane reformer .

Results and Outcomes

This technology provides an economical solution for manufacturing bottlenecks . It increases the efficiency of the process heaters, thereby increasing the production of hydrogen or carbon monoxide .

Protection of Pyrrole Nitrogens

Application Summary

“Boc-(S)-2-Amino-5-methylhex-4-enoic acid” is used in the protection of pyrrole nitrogens . This process is important in structure–activity studies on compounds containing pyrrole 2-carboxylic acid .

Method of Application

The compound is used to protect pyrrole nitrogens by Boc . The methods of Boc-protection allow substitution under certain conditions .

Results and Outcomes

The Boc-protection of pyrrole nitrogens allows for structure–activity studies on compounds containing pyrrole 2-carboxylic acid . This process avoids the formation of cyclic dimers .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDSOUMESZDICW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-2-Amino-5-methylhex-4-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)